![molecular formula C6H5N3OS B2973842 3-Aminothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 648859-53-4](/img/structure/B2973842.png)

3-Aminothieno[3,2-d]pyrimidin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Aminothieno[3,2-d]pyrimidin-4(3H)-one is a chemical compound that has been studied for its potential antimycobacterial activity . It has been designed and synthesized as part of a program to develop new antitubercular agents .

Synthesis Analysis

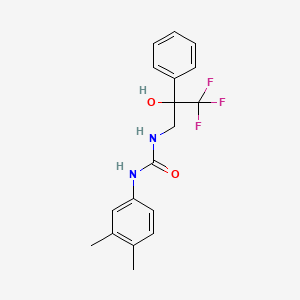

The synthesis of 3-Aminothieno[3,2-d]pyrimidin-4(3H)-one involves a number of steps. The compounds were designed, synthesized, and screened against Mycobacteria . In another study, microwave-assisted chemical processes were applied to the synthesis of an array of novel N-(4-methoxyphenylamino)-2-methyl benzo-, pyrido- or pyrazino-thieno[3,2-d]pyrimidin-4-amine derivatives .Molecular Structure Analysis

The molecular structure of 3-Aminothieno[3,2-d]pyrimidin-4(3H)-one is complex and has been studied in the context of its potential as a drug target .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3-Aminothieno[3,2-d]pyrimidin-4(3H)-one have been studied and optimized .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Aminothieno[3,2-d]pyrimidin-4(3H)-one are important for its potential as a drug. For example, one derivative, N-(4-Methoxyphenyl)-2-methylpyrazino[2’,3’:4,5]thieno[3,2-d]pyrimidin-4-amine, is a yellow powder with a melting point of 266–267 °C .Aplicaciones Científicas De Investigación

- Researchers have designed and synthesized several thieno[2,3-d]pyrimidin-4(3H)-ones as potential antitubercular agents .

- New thieno[2,3-d]pyrimidine-derived compounds were designed and synthesized to target VEGFR-2 (vascular endothelial growth factor receptor 2) .

Antitubercular Activity

Anticancer Potential

Mycobacterial Cyt-bd Function

Mecanismo De Acción

Target of Action

The primary target of 3-Aminothieno[3,2-d]pyrimidin-4(3H)-one is the Cytochrome bd oxidase (Cyt-bd) . This enzyme is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .

Mode of Action

3-Aminothieno[3,2-d]pyrimidin-4(3H)-one inhibits the activity of Cytochrome bd oxidase . This inhibition disrupts the energy metabolism of the Mycobacterium tuberculosis, leading to its death .

Biochemical Pathways

The inhibition of Cytochrome bd oxidase by 3-Aminothieno[3,2-d]pyrimidin-4(3H)-one affects the ATP production in Mycobacterium tuberculosis . This disruption in energy production leads to the death of the bacteria .

Pharmacokinetics

Its antimycobacterial activity has been observed in vitro .

Result of Action

The result of the action of 3-Aminothieno[3,2-d]pyrimidin-4(3H)-one is the death of Mycobacterium tuberculosis . This is due to the disruption of the bacteria’s energy metabolism caused by the inhibition of Cytochrome bd oxidase .

Action Environment

The action of 3-Aminothieno[3,2-d]pyrimidin-4(3H)-one can be influenced by various environmental factors. For example, the expression level of Cytochrome bd oxidase in different strains of Mycobacterium tuberculosis can affect the compound’s efficacy

Direcciones Futuras

Propiedades

IUPAC Name |

3-aminothieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3OS/c7-9-3-8-4-1-2-11-5(4)6(9)10/h1-3H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCUXAWRTPNJKLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1N=CN(C2=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d]thiazol-2-yl)-2-((2-isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2973764.png)

![N'-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-2,4-dimethylbenzohydrazide](/img/structure/B2973767.png)

![N-(3-chlorophenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2973769.png)

![N-(5-((2,5-difluorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2973774.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2973777.png)

![1-methyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2973782.png)